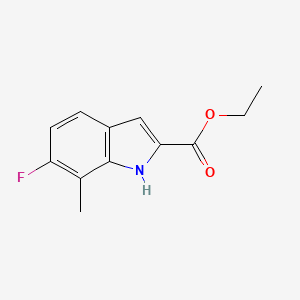
4-(6,7-dimethoxyquinazolin-4-yl)oxyphenol
概述
描述
4-(6,7-dimethoxyquinazolin-4-yl)oxyphenol is a chemical compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their wide range of pharmacological activities, including anti-tumor, anti-plasmodium, anti-virus, antihypertensive, and anti-convulsant properties . This compound, in particular, has shown potential in various scientific research applications, especially in the field of medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,7-dimethoxyquinazolin-4-yl)oxyphenol typically involves the reaction of 6,7-dimethoxyquinazoline with phenol under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through the nucleophilic substitution of the methoxy group by the phenol group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
化学反应分析
Types of Reactions
4-(6,7-dimethoxyquinazolin-4-yl)oxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Potassium carbonate in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with higher oxidation states, while reduction may produce reduced forms of the compound .
科学研究应用
4-(6,7-dimethoxyquinazolin-4-yl)oxyphenol has several scientific research applications, including:
作用机制
The mechanism of action of 4-(6,7-dimethoxyquinazolin-4-yl)oxyphenol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit tyrosine kinases, which are enzymes involved in the regulation of cell growth and proliferation . By inhibiting these enzymes, the compound can prevent the growth and spread of cancer cells. Additionally, it may induce apoptosis through the activation of specific signaling pathways .
相似化合物的比较
Similar Compounds
4-(6,7-Dimethoxyquinolin-4-yloxy)aniline: This compound has similar structural features and pharmacological activities.
2-chloro-4-(6,7-dimethoxyquinazolin-4-yloxy)aniline: Another quinazoline derivative with comparable properties.
Uniqueness
4-(6,7-dimethoxyquinazolin-4-yl)oxyphenol is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct pharmacological properties. Its ability to inhibit tyrosine kinases and induce apoptosis makes it a valuable compound in medicinal chemistry research .
属性
分子式 |
C16H14N2O4 |
|---|---|
分子量 |
298.29 g/mol |
IUPAC 名称 |
4-(6,7-dimethoxyquinazolin-4-yl)oxyphenol |
InChI |
InChI=1S/C16H14N2O4/c1-20-14-7-12-13(8-15(14)21-2)17-9-18-16(12)22-11-5-3-10(19)4-6-11/h3-9,19H,1-2H3 |
InChI 键 |
UPMFOGCXEOLUAL-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)OC3=CC=C(C=C3)O)OC |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxylic acid](/img/structure/B8573096.png)
![Thieno[3,2-c]isoquinoline](/img/structure/B8573100.png)

![N'-{4-[(3,6-Dichloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea](/img/structure/B8573108.png)
![5-methoxy-3-methylpyrrolo[3,2-b]pyridin-1-amine](/img/structure/B8573114.png)



![Methyl 2-[(2,6-dichlorobenzoyl)amino]-3-(4-nitrophenyl)propanoate](/img/structure/B8573141.png)




![3-[(Pyrimidin-2-yl)oxy]propane-1,2-diol](/img/structure/B8573184.png)
